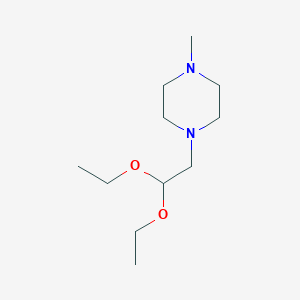

1-(2,2-Diethoxyethyl)-4-methylpiperazine

Description

1-(2,2-Diethoxyethyl)-4-methylpiperazine is a piperazine derivative characterized by a diethoxyethyl side chain at the N1 position and a methyl group at the N4 position of the piperazine ring. This structural motif confers unique physicochemical properties, such as enhanced solubility due to the ethoxy groups, which are critical for its applications in medicinal chemistry. The compound has been utilized as a synthetic intermediate in the preparation of antitubercular and antiparasitic agents (e.g., compound 28g in ) and as a precursor for triazole-containing nitrones with antioxidant properties (). Its synthesis typically involves multi-step reactions, including alkylation and purification via medium-pressure liquid chromatography (MPLC) ().

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-4-14-11(15-5-2)10-13-8-6-12(3)7-9-13/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAJASKAPVSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCN(CC1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)-4-methylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperazine with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial-scale purification methods like chromatography or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions depending on the nucleophile used.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines derived from the reduction of the piperazine ring.

Substitution: Compounds with different functional groups replacing the diethoxyethyl group.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-4-methylpiperazine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-(2,2-Diethoxyethyl)-4-methylpiperazine with analogous compounds:

Chemical Structure and Substituent Effects

Key Observations :

Key Observations :

Key Observations :

- The target compound’s diethoxyethyl group is critical for solubility in antitubercular agents, whereas arylthiocarbamoyl () and dichlorophenyl () substituents drive receptor-specific activities.

- Substituent polarity correlates with application: hydrophobic groups favor CNS targets (e.g., sigma1 receptor), while polar groups suit agricultural or antiparasitic uses .

Biological Activity

1-(2,2-Diethoxyethyl)-4-methylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a piperazine ring substituted with a diethoxyethyl group and a methyl group, which may contribute to its pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The structural representation can be summarized as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Diethoxyethyl Group : A substituent that may enhance solubility and bioavailability.

- Methyl Group : Provides additional steric effects that can influence biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity, leading to diverse physiological effects.

Pharmacological Effects

Research has indicated several potential pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Piperazine derivatives are being explored for their anticancer potential. Studies indicate that modifications in the piperazine structure can enhance cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects : Some piperazine derivatives have demonstrated the ability to inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) to assess the cytotoxic effects of this compound. The compound exhibited IC50 values lower than those observed for standard chemotherapeutic agents, indicating promising anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.